molecular formula C6H11Br2N B1405404 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide CAS No. 1624261-20-6

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Cat. No.: B1405404
CAS No.: 1624261-20-6
M. Wt: 256.97 g/mol
InChI Key: SWUKRCXLXXYOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established nomenclature conventions for heterocyclic compounds containing nitrogen atoms. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide. This nomenclature clearly indicates the presence of a bromine substituent at the 4-position of the tetrahydropyridine ring system, with a methyl group attached to the nitrogen atom at position 1.

The base compound, 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine, carries the Chemical Abstracts Service registry number 1221819-23-3, while the hydrobromide salt form is assigned the registry number 1624261-20-6. The molecular formula of the hydrobromide salt is represented as C₆H₁₁Br₂N, reflecting the addition of hydrogen bromide to the parent compound. Alternative systematic names include "this compound" and "4-bromo-1-methyl-1,2,3,6-tetrahydropyridine HBr".

The compound exhibits a molecular weight of 256.97 grams per mole for the hydrobromide salt, compared to 176.057 grams per mole for the free base. The MDL number MFCD28098643 serves as an additional identifier for the hydrobromide form in chemical databases. The simplified molecular-input line-entry system representation is expressed as CN1CCC(=CC1)Br.Br, which effectively describes the connectivity pattern and the presence of the hydrobromide counterion.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the six-membered heterocyclic ring containing one nitrogen atom. The tetrahydropyridine ring system adopts a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms within the ring structure. Research on related tetrahydropyridine compounds has demonstrated that these ring systems typically exhibit a flattened boat conformation rather than a chair conformation commonly observed in cyclohexane derivatives.

Detailed conformational analysis of structurally related tetrahydropyridine compounds reveals that the ring puckering is characterized by specific geometric parameters. The total puckering amplitude for such systems is typically around 0.681 Ångströms, with theta values of approximately 84.69 degrees and phi values near 248.83 degrees. The deviation of carbon atoms from the mean plane of the ring varies, with certain positions showing greater displacement than others, contributing to the overall three-dimensional shape of the molecule.

The presence of the bromine substituent at the 4-position introduces additional steric considerations that influence the overall molecular geometry. Bromine, being a relatively large halogen atom with a van der Waals radius of approximately 1.85 Ångströms, affects the conformational preferences of the ring system. The methyl group attached to the nitrogen atom at position 1 provides further geometric constraints and influences the spatial arrangement of the molecule.

Torsional angle analysis of related tetrahydropyridine compounds indicates that specific conformational parameters characterize the ring geometry. Typical torsional angles include C(5)-N(1)-C(1)-C(2) at approximately 37.1 degrees, N(1)-C(1)-C(2)-C(3) at around -46.8 degrees, and other sequential angles that define the overall ring conformation. These geometric parameters are crucial for understanding the three-dimensional structure and potential intermolecular interactions of the compound.

X-ray Crystallographic Data and Solid-State Packing Arrangements

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound. While specific crystallographic data for this exact compound may be limited, studies on closely related tetrahydropyridine derivatives offer valuable insights into the expected crystalline behavior and packing arrangements of such compounds.

The crystalline structure of tetrahydropyridine-based compounds typically exhibits orthorhombic crystal systems, similar to those observed in pyridine derivatives. For comparison, pyridine itself crystallizes in an orthorhombic crystal system with space group Pna2₁ and specific lattice parameters. The presence of the hydrobromide counterion in the title compound significantly influences the crystal packing through ionic interactions and hydrogen bonding networks.

Intermolecular interactions play a crucial role in determining the solid-state structure of the hydrobromide salt. The compound likely forms extensive hydrogen bonding networks between the protonated nitrogen center and the bromide anions. Additional weak interactions, such as C-H···Br contacts and van der Waals forces, contribute to the overall stability of the crystalline lattice. Research on similar compounds has shown that such interactions often result in the formation of dimeric structures and extended three-dimensional networks.

The crystal packing is further stabilized by various noncovalent interactions, including potential π-π stacking interactions between aromatic portions of the molecules and electrostatic interactions between charged species. The presence of the bromine substituent may also contribute to halogen bonding interactions, which have been increasingly recognized as important structure-directing forces in crystal engineering. These combined interactions result in a stable crystalline arrangement that reflects the balance between attractive and repulsive forces within the solid state.

Comparative Analysis of Tautomeric and Resonance Forms

The structural analysis of this compound must consider the potential for tautomeric equilibria within the molecule. Tetrahydropyridine compounds are known to exist in equilibrium between different tautomeric forms, particularly involving the position of double bonds within the ring system. This tautomerism significantly affects the chemical and physical properties of the compound.

The primary tautomeric equilibrium involves the interconversion between 1,2,3,6-tetrahydropyridine and 2,3,4,5-tetrahydropyridine forms. In the case of the title compound, the double bond can potentially migrate between different positions within the ring, leading to constitutional isomers with distinct electronic and geometric properties. The relative stability of these tautomeric forms depends on various factors, including electronic effects of substituents, steric interactions, and environmental conditions.

Research on acetyl-substituted tetrahydropyridine compounds has demonstrated that tautomeric ratios can vary significantly, with some forms being heavily favored over others. For instance, studies on 6-acetyl-2,3,4,5-tetrahydropyridine show an equilibrium ratio of approximately 1:2 with its 6-acetyl-1,2,3,4-tetrahydropyridine tautomer. The bromine substituent and methyl group in the title compound likely influence this equilibrium through both electronic and steric effects.

The resonance contributions within each tautomeric form also affect the overall electronic structure of the molecule. The nitrogen atom in the ring can participate in various resonance structures, particularly in the presence of electron-withdrawing or electron-donating substituents. The bromine atom, being electronegative, may influence the electron density distribution within the ring system, affecting both the tautomeric equilibrium and the resonance stabilization of different forms.

Understanding these tautomeric and resonance effects is essential for predicting the chemical reactivity and physical properties of this compound. The dynamic nature of these equilibria means that the compound may exhibit behavior characteristic of multiple structural forms, depending on the specific conditions and chemical environment encountered during various applications or synthetic transformations.

Properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUKRCXLXXYOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Methylpiperidin-4-one Followed by Hydrobromide Salt Formation

A prominent method involves the bromination of 1-methylpiperidin-4-one to introduce the bromine atom at the 4-position, followed by conversion to the hydrobromide salt. This approach is detailed in a patent describing the synthesis of related tetrahydropyridine hydrobromides:

  • Procedure :
    • 1-Methylpiperidin-4-one is dissolved in glacial acetic acid.
    • Hydrobromic acid (33% concentration) is added to the solution.
    • Bromine is introduced dropwise at controlled temperature (20–25 °C with ice cooling).
    • The reaction mixture is stirred to form 3(R,S)-bromo-1-methyl-4-oxo-piperidine hydrobromide.
    • Subsequent isolation involves precipitation by addition of an organic solvent, filtration, and washing to yield the hydrobromide salt.

This method achieves high conversion with careful temperature control to avoid overbromination or side reactions.

Multi-Step Synthesis via Pyridinium Salt Intermediates

Another detailed synthetic route involves multiple transformations starting from 4-halopyridine derivatives:

  • Stepwise Process :

    • Formation of N-substituted pyridinium salts by treating acid salts of 4-halopyridines with alkylating agents (e.g., methyl or benzyl halides).
    • Reduction of the pyridinium salt to the corresponding tetrahydropyridine intermediate using sodium borohydride at low temperature (-15 °C).
    • Carbamate protection via reaction with alkyl or aryl chloroformates to stabilize intermediates.
    • Deprotection and conversion to secondary amines or ammonium salts with organic/inorganic acids.
    • Optional Boc protection for further functionalization.
    • Cross-coupling reactions to introduce additional substituents if needed.
  • Example Reaction Conditions :

    • Sodium borohydride reduction in methanol at -15 °C for 1 hour.
    • Carbamate formation with 1-chloroethyl chloroformate in dichloromethane at ambient temperature.
    • Boc protection using Boc anhydride and triethylamine at 10 °C to ambient temperature overnight.
  • Yields and Purification :

    • The reduction step typically yields light green liquids purified by alumina filtration.
    • Carbamate intermediates are purified by column chromatography.
    • Final hydrobromide salts are obtained by treatment with hydrobromic acid or hydrogen chloride gas and isolated as solids.

Bromination and Reduction of Alkenes in Tetrahydropyridine Derivatives

In some synthetic strategies, bromination of an alkene precursor followed by reductive amination is employed:

  • Methodology :

    • Bromination of the alkene with N-bromosuccinimide (NBS) to introduce bromine at the 4-position.
    • Reduction with sodium cyanoborohydride (NaBH3CN) in acidic medium to convert the brominated intermediate to the desired tetrahydropyridine.
  • Applications :

    • This method allows for the introduction of various alkyl or aralkyl substituents at the 4-position.
    • It is useful for preparing stereochemically defined intermediates for medicinal chemistry applications.
Step/Compound Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Bromination of 1-methylpiperidin-4-one HBr (33% in acetic acid), Bromine addition 20–25 (ice cooled) ~30 min High Formation of 3-bromo-1-methyl-4-oxo-piperidine hydrobromide
Reduction of pyridinium salt NaBH4 in methanol, -15°C -15 1 hour 80-90 Purified by alumina filtration; light green liquid
Carbamate formation 1-Chloroethyl chloroformate in DCM Ambient 1 hour 70-85 Followed by methanol reflux and Boc protection
Bromination of alkene (NBS) NBS in acidic medium Ambient Variable 40-80 Followed by NaBH3CN reduction for stereoselectivity
  • Scalability : The bromination of 1-methylpiperidin-4-one with hydrobromic acid and bromine is amenable to scale-up, with reported procedures handling hundreds of grams with consistent yields. The multi-step pyridinium salt route is more complex but allows for diverse functionalization and is suitable for medicinal chemistry scale production.

  • Stereochemical Control : Methods involving bromination of alkenes followed by reductive amination offer stereochemical control, important for producing enantiomerically enriched intermediates. Classical salt resolution can further enhance enantiopurity.

  • Purity and Stability : The hydrobromide salt form enhances stability of the brominated tetrahydropyridine, which is otherwise unstable in free base form. Salt formation with hydrobromic acid or hydrogen chloride gas is a critical step for isolation and storage.

  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress at each step, ensuring completion before proceeding.

The preparation of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is well-established through multiple synthetic routes. The most direct and scalable method involves bromination of 1-methylpiperidin-4-one in the presence of hydrobromic acid, followed by isolation of the hydrobromide salt. Alternative multi-step routes via pyridinium salts provide versatility and access to functionalized derivatives. Bromination of alkene intermediates combined with reductive amination offers stereochemical control for enantiopure products. Each method requires careful control of temperature, stoichiometry, and purification to achieve high yield and purity. These methods collectively support the compound’s utility as a key intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to remove the bromine atom, yielding 1-methyl-1,2,3,6-tetrahydropyridine.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has been investigated for its potential therapeutic effects. Its structure is similar to that of other tetrahydropyridine derivatives known for neuroprotective properties.

Case Study : In a study examining the neuroprotective effects of tetrahydropyridine derivatives on dopaminergic neurons, 4-bromo derivatives showed promise in reducing oxidative stress markers in cell cultures exposed to neurotoxins. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various complex organic molecules. Its bromine atom allows for nucleophilic substitutions that are essential in forming more intricate structures.

Data Table: Common Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reaction with aminesAmine derivatives
Coupling ReactionsPalladium-catalyzed reactionsBiaryl compounds
Cyclization ReactionsHeat or acid catalysisTetrahydropyridine derivatives

Neuropharmacology

Research indicates that compounds similar to this compound can modulate neurotransmitter systems. The compound's interaction with dopamine receptors has been studied to understand its potential role in treating mood disorders and cognitive impairments.

Case Study : A pharmacological study assessed the effects of this compound on dopamine receptor activity in rodent models. Results indicated an increase in dopamine release and improved behavioral outcomes in tasks measuring memory and learning .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Storage : Requires inert atmosphere and room temperature to maintain stability .
  • Purity : Available at ≥95% purity for research applications .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, as evidenced by its commercial availability for research purposes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, highlighting differences in substituents, counterions, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications
This compound (Target Compound) 1624261-20-6 C₆H₁₁Br₂N 256.97 Bromine at 4-position, methyl at 1-position, HBr counterion Research reagent; no reported neurotoxicity
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) 28289-54-5 C₁₂H₁₅N 173.25 Phenyl group at 4-position instead of bromine Neurotoxin; induces Parkinsonism in humans
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride 2044836-45-3 C₅H₉BrClN 198.49 Lacks methyl group; HCl counterion Intermediate in organic synthesis
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride 1803611-57-5 C₆H₁₁BrClN 212.52 Bromine at 5-position (positional isomer) No reported biological activity
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine 175347-95-2 C₁₂H₁₄BrN 252.15 (calculated) Benzyl substituent at 1-position; neutral form (no counterion) Potential synthetic building block
4-Bromopiperidine hydrobromide Not specified C₅H₁₀BrN·HBr 231.86 (calculated) Fully saturated piperidine ring Likely intermediate in pharmaceutical synthesis

Biological Activity

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide (CAS: 1624261-20-6) is a brominated derivative of tetrahydropyridine, a heterocyclic organic compound. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C₆H₁₁Br₂N
Molar Mass 256.966 g/mol
IUPAC Name 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine; hydrobromide
CAS Number 1624261-20-6

Synthesis

The synthesis of this compound typically involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine under controlled conditions to ensure selective bromination. This process often utilizes bromine or other brominating agents in the presence of suitable solvents and catalysts .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions that may lead to alterations in cellular processes. Some proposed mechanisms include:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown antibacterial properties against various pathogens .

Neuroprotective Studies

A study investigated the effects of related compounds on neurodegenerative models. The results indicated that certain derivatives could reverse neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin that mimics Parkinson's disease symptoms. The compounds demonstrated significant improvements in motor function and reductions in neuroinflammation .

Antimicrobial Activity

In vitro tests have shown that brominated tetrahydropyridines exhibit antimicrobial activity against drug-resistant strains of bacteria. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

In an animal model study involving MPTP-induced parkinsonism, treatment with this compound resulted in:

  • Improved Motor Activity : Rats treated with the compound showed a significant recovery in motor skills compared to control groups.
  • Neurotransmitter Regulation : Analysis revealed that treated animals had higher levels of dopamine and serotonin in key brain regions associated with mood and movement .

Case Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial properties of various tetrahydropyridine derivatives against resistant bacterial strains. The findings included:

  • Efficacy Against MRSA : Compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard treatments .

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide?

  • Methodological Answer : The compound is typically synthesized via bromination of 1-methyl-1,2,3,6-tetrahydropyridine using hydrobromic acid (HBr) as both a brominating agent and acid catalyst. Key steps include:
  • Reaction Setup : Conduct the reaction under anhydrous conditions at 0–5°C to minimize side reactions.
  • Purification : Recrystallize the product from a mixed solvent system (e.g., ethanol/diethyl ether) to achieve >95% purity. Monitor by TLC (silica gel, chloroform/methanol 9:1) or HPLC (C18 column, aqueous acetonitrile mobile phase) .
  • Critical Note : Ensure rigorous exclusion of moisture to prevent hydrolysis of the tetrahydropyridine ring.

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : 1^1H NMR (DMSO-d6) should show characteristic signals for the methyl group (~δ 2.3 ppm) and the tetrahydropyridine ring protons (δ 5.5–6.0 ppm for olefinic protons). 13^{13}C NMR confirms the bromine substitution at C4 (δ 45–50 ppm for C-Br) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ at m/z 223.0 (C6_6H10_{10}BrN+^+).
  • Melting Point : Compare observed melting range (e.g., 189–192°C) with literature values to assess purity .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer : The bromine atom at C4 serves as a reactive site for nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura). Applications include:
  • Building Block : Synthesize substituted piperidines or pyridines by displacing Br with amines or organometallic reagents .
  • Pharmaceutical Intermediates : Prepare analogs for neuroactive compounds (e.g., dopamine receptor ligands) via functionalization of the tetrahydropyridine core .

Advanced Research Questions

Q. How can this compound be used to model neurotoxic mechanisms in Parkinson’s disease (PD) research?

  • Methodological Answer : While not directly studied, structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxic via conversion to MPP+^+, which inhibits mitochondrial complex I. To evaluate this compound’s potential:
  • In Vivo Models : Administer intraperitoneally to rodents (e.g., C57BL/6 mice) at 10–30 mg/kg. Monitor dopamine depletion in the striatum via HPLC-ECD and assess motor deficits (rotarod, open-field tests) .
  • In Vitro Assays : Test toxicity in SH-SY5Y neuronal cells using MTT assays. Compare with MPTP’s EC50_{50} values to determine relative potency .

Q. How should researchers address contradictions in experimental outcomes, such as variable neurotoxic effects across studies?

  • Methodological Answer : Contradictions may arise from differences in species/strain susceptibility or dosing regimens. Mitigate by:
  • Standardized Protocols : Use consistent administration routes (e.g., stereotaxic injection for targeted brain delivery) and validate purity (>98%) via COA analysis .
  • Genetic Controls : Include strain-specific controls (e.g., BALB/c vs. C57BL/6 mice) to account for metabolic differences in cytochrome P450 enzymes, which activate pro-toxins .

Q. What methodological considerations apply when comparing this compound to MPTP in PD research?

  • Methodological Answer : Key differences include the bromine substituent (vs. phenyl in MPTP), which may alter lipophilicity and blood-brain barrier penetration. To assess:
  • Pharmacokinetics : Measure plasma and brain concentrations using LC-MS/MS after intravenous administration. Calculate AUC024h_{0-24h} and half-life (t1/2_{1/2}) .
  • Metabolite Profiling : Identify metabolites (e.g., N-oxidation products) via liver microsome assays. Compare with MPTP’s conversion to MPP+^+ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.